(4-Fluorobenzyl)isobutylamine
Overview
Description
“(4-Fluorobenzyl)isobutylamine” is a chemical compound with the CAS Number: 359446-04-1 . Its IUPAC name is N-(4-fluorobenzyl)-2-methyl-1-propanamine . It has a molecular weight of 181.25 .
Synthesis Analysis
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .Molecular Structure Analysis
The InChI code for “(4-Fluorobenzyl)isobutylamine” is 1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 . The InChI key is SOUYVJATMXDMQK-UHFFFAOYSA-N .It should be stored at a temperature between 28 C .
Relevant Papers One relevant paper discusses the design, synthesis, and pharmacophore exploration of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment . Their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) were evaluated . This research could provide valuable insights into the potential applications of “(4-Fluorobenzyl)isobutylamine” and similar compounds.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
(4-Fluorobenzyl)isobutylamine has been studied for its role in the chemical synthesis and structural characterization of various compounds. Elmas (2017) conducted research on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, resulting in the formation of fully substituted tetrabenzylamino and other derivatives. These compounds' structural characterizations were confirmed using various techniques like mass spectrometry, Fourier transform infrared, and X-ray crystallography, indicating the versatility of (4-Fluorobenzyl)isobutylamine in synthetic chemistry (Elmas, 2017).
Novel Compound Synthesis
Lefrada et al. (2019) synthesized new asymmetric triazacyclohexanes compounds using 4-fluorobenzylamine. These compounds were characterized through various spectroscopic methods, demonstrating the potential of (4-Fluorobenzyl)isobutylamine in the creation of novel molecular structures (Lefrada et al., 2019).
Application in Peptide Synthesis
Perich and Johns (1991) explored the synthesis of casein-related peptides and phosphopeptides using 4-halobenzyl phosphoramidite reagents, including (4-Fluorobenzyl)isobutylamine. Their research demonstrated the compound's utility in the efficient phosphite-triester phosphorylation of isobutyl alcohol, contributing to advancements in peptide synthesis (Perich & Johns, 1991).
Synthesis of Radiotracers
The application of (4-Fluorobenzyl)isobutylamine in the synthesis of radiotracers has been explored by Way and Wuest (2013). They developed a fully automated synthesis method for 4-[18F]fluorobenzylamine, a critical building block in the synthesis of various F-labeled compounds. This research highlights the importance of (4-Fluorobenzyl)isobutylamine in nuclear medicine and biology (Way & Wuest, 2013).
Anticancer Activity
Song et al. (2005) synthesized α-amino fluorobenzyl-phosphonates containing isoxazole moiety and found that these compounds exhibit moderate anticancer activity in vitro. This research provides insight into the potential therapeutic applications of derivatives of (4-Fluorobenzyl)isobutylamine (Song et al., 2005).
Fluorogenic Detection in Microsequencing
Palacz et al. (1984) synthesized 4-(N-tertbutyloxycarbonylaminomethyl)-phenylisothiocyanate starting from 4-nitrobenzylamine, which is closely related to (4-Fluorobenzyl)isobutylamine. This derivative is used in microsequencing for fluorogenic detection, indicating the compound's utility in biochemical analyses (Palacz et al., 1984).
Quantitative Bioanalysis
Yang et al. (2005) developed a method for the determination of 4-fluorobenzyl chloride in human plasma, which is relevant to the study of (4-Fluorobenzyl)isobutylamine. This method involves chemical derivatization and high-performance liquid chromatography/tandem mass spectrometry, illustrating the compound's role in analytical chemistry (Yang et al., 2005).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYVJATMXDMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359510 | |
Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)isobutylamine | |
CAS RN |
359446-04-1 | |
Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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